molecular formula C6H7NO3 B1350392 Ethyl oxazole-4-carboxylate CAS No. 23012-14-8

Ethyl oxazole-4-carboxylate

Cat. No.: B1350392
CAS No.: 23012-14-8
M. Wt: 141.12 g/mol
InChI Key: UBESIXFCSFYQNK-UHFFFAOYSA-N
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Description

Ethyl oxazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H7NO3. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl oxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes. These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonds and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound shows significant biological activity only above a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in oxidative stress responses, leading to an accumulation of reactive oxygen species and changes in redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its biological activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oxazole-4-carboxylate can be synthesized through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the Van Leusen reaction with aldehydes and tosylmethyl isocyanide (TosMIC) is also employed to prepare oxazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Ethyl oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert oxazole derivatives into more reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Ethyl oxazole-4-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-10-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBESIXFCSFYQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376818
Record name Ethyl oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23012-14-8
Record name Ethyl oxazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23012-14-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oxazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-oxazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

To a sol. of formic acid (8.62 mL, 228 mmol) in dry THF (200 mL) was added portionwise CDI (37.05 g, 228 mmol), whereas a gas evolution occurred. The mixture was stirred for 30 min, and a sol. of ethyl isocyanoacetate (25 mL, 228 mmol) in Et3N (60.5 mL, 434 mmol) was added to the reaction mixture. The mixture was stirred at rt for 1 h, then under reflux overnight. The reaction mixture was allowed to cool to rt. Water was added, and the mixture was extracted with Et2O (3×). The combined org. extracts were dried over MgSO4, filtered and concentrated. Purification of the residue by FC (EtOAc/heptane; 1:5 →1:3→1:1) yielded the title compound (27.2 g, 84%). LC-MS: tR=0.58, ES+: 142.07.
Quantity
8.62 mL
Type
reactant
Reaction Step One
Name
Quantity
37.05 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
60.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

To a suspension of (R)-4-biphenyl-4-yl-3-ureido-butyric acid ethyl ester (169 mg, 0.518 mmol) in EtOH (5 ml) at ice bath is added ethyl bromopyruvate (0.098 ml, 0.777 mmol). The reaction is warmed up slowly to room temperature and stirred at reflux overnight. The reaction is concentrated and the residue is taken up in EtOAc and H2O. The combined organic layer is washed with brine and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-(R)-1-biphenyl-4-ylmethyl-2-ethoxycarbonyl-ethylamino)-oxazole-4-carboxylic acid ethyl ester. HPLC retention time=1.42 minutes (condition B); MS (m+1)=423.
Name
(R)-4-biphenyl-4-yl-3-ureido-butyric acid ethyl ester
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.098 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes ethyl oxazole-4-carboxylate valuable in organic synthesis?

A1: this compound possesses several features that make it attractive for building complex molecules:

  • Regioselective Functionalization: The molecule allows for targeted modifications at specific positions. For example, palladium-catalyzed reactions enable the direct introduction of alkenyl, benzyl, alkyl, and (hetero)aryl groups at the 2-position. [, ] This regioselectivity simplifies synthesis and avoids the need for protecting groups.
  • Versatility in Forming Concatenated Azoles: this compound serves as a key intermediate in preparing compounds containing linked oxazole units, such as bisoxazoles and thiazole-oxazole systems. This is achieved through organometallic coupling reactions, highlighting its utility in synthesizing heterocyclic compounds with potential biological activity. []
  • Access to Natural Products: Methodologies utilizing this compound provide routes to naturally occurring compounds like balsoxin and texaline, showcasing its applicability in natural product synthesis. []

Q2: Can you elaborate on the palladium-catalyzed reactions involving this compound?

A2: Palladium catalysis unlocks several transformations with this compound:

  • Direct (Hetero)arylation: Using palladium catalysts like palladium acetate and ligands like JohnPhos, direct coupling with iodo-, bromo-, and chloro(hetero)aromatics is possible. This efficiently introduces aryl and heteroaryl groups at the 2-position. []
  • Alkenylation, Benzylation, and Alkylation: Similar palladium-catalyzed conditions, employing cesium carbonate as a base, allow for the incorporation of alkenyl, benzyl, allyl, and alkyl groups at the 2-position. []

Q3: What are the potential applications of compounds derived from this compound?

A3: While the provided research focuses on synthetic methodologies, the oxazole motif is prevalent in biologically active compounds. Therefore, molecules derived from this compound hold potential in various fields:

    Q4: Are there any limitations associated with using this compound?

    A4: While a versatile building block, some aspects require consideration:

      Q5: What are the future directions for research involving this compound?

      A5: Several avenues of research can be explored:

      • Expanding the Chemical Space: Developing new synthetic transformations utilizing this compound to access a wider range of functionalized oxazoles will be beneficial. []

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